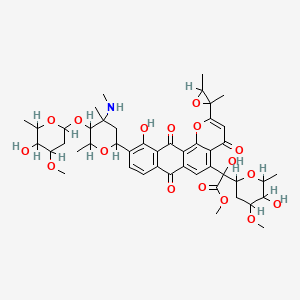

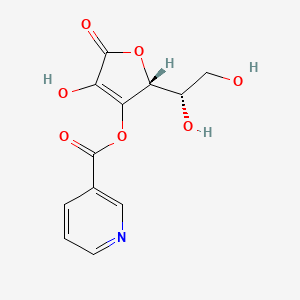

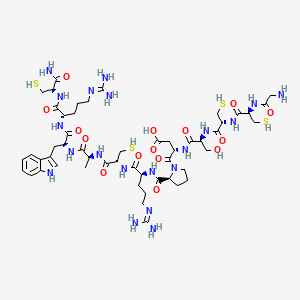

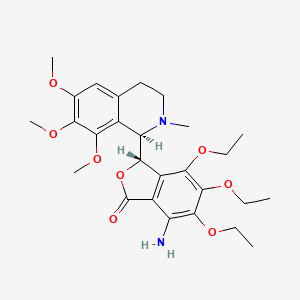

![molecular formula C17H17N5O B1665342 2H-四唑-2-甲酰胺,5-([1,1'-联苯]-4-基甲基)-N,N-二甲基- CAS No. 1010096-65-7](/img/structure/B1665342.png)

2H-四唑-2-甲酰胺,5-([1,1'-联苯]-4-基甲基)-N,N-二甲基-

描述

“2H-Tetrazole-2-carboxamide, 5-([1,1’-biphenyl]-4-ylmethyl)-N,N-dimethyl-” is a pharmaceutical secondary standard and certified reference material . It is a potential impurity found in commercial preparations of tetrazole-containing sartans, including losartan, irbesartan, and valsartan .

Molecular Structure Analysis

Tetrazoles are heteroaromatic systems that contain the maximum number of nitrogen atoms. This is why they exhibit extreme values of acidity, basicity, and complex formation constants. They have specific thermochemical properties and exhibit multiple reactivity .Chemical Reactions Analysis

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses . They are resistant to biological degradation, which makes it possible to use them as isosteric substituents of various functional groups in the development of biologically active substances .科学研究应用

Optoelectronic Characteristics in Lasing Applications

The compound’s derivatives have been synthesized for potential use in lasing applications due to their unique and superior lasing performance in single crystals . These derivatives show promise for different or improved optoelectronic characteristics, which are crucial for the development of new lasing materials.

Ultraviolet Filters in Cosmetic Applications

Research into UV filters for cosmetic applications has highlighted the importance of compounds like LY2183240 2’-isomer. These compounds are crucial in developing new sunscreen technologies that offer effective sun protection while minimizing potential risks to human health and the environment .

Antimicrobial Activities

The 2,5-regioisomer of LY2183240 has demonstrated potent antimicrobial activity selective towards certain Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . This suggests potential applications in developing new antimicrobial agents.

Endocannabinoid System Modulation

LY2183240 and its isomers have been identified as inhibitors of cellular reuptake and enzymatic hydrolysis of endocannabinoids . This property is significant for research into the endocannabinoid system and its role in various physiological processes, including pain management.

Angiotensin-II Receptor Antagonists

Derivatives of this compound have been evaluated as a new class of angiotensin-II receptor antagonists. These derivatives have shown significant antihypertensive potentials along with urease inhibition properties, indicating their potential use in treating hypertension .

Cytotoxicity Studies

The compound and its derivatives have been subjected to in vitro cytotoxicity studies. These studies are essential for understanding the compound’s potential effects on cancer cells and its viability as a therapeutic agent .

安全和危害

This compound is classified as a mutagen (Muta. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include “May cause genetic defects” (H341). Precautionary statements include “Obtain special instructions before use”, “Do not handle until all safety precautions have been read and understood”, “Wear protective gloves/protective clothing/eye protection/face protection”, “IF exposed or concerned: Get medical advice/attention”, “Store locked up”, and "Dispose of contents/container to…" .

作用机制

Target of Action

The primary target of LY2183240 2’-isomer is the endocannabinoid system . Specifically, it acts on the fatty acid amide hydrolase (FAAH) , an integral membrane enzyme that belongs to the family of serine hydrolase . FAAH is responsible for the uptake of fatty acid amide (FAA) family signaling lipids, including anandamide .

Mode of Action

LY2183240 2’-isomer acts as a potent inhibitor of the reuptake of the endocannabinoid anandamide and as an inhibitor of FAAH . It inactivates FAAH via carbamylation of the serine nucleophile of FAAH . This leads to markedly elevated anandamide levels in the brain .

Biochemical Pathways

The inhibition of FAAH by LY2183240 2’-isomer leads to a blockage of anandamide uptake . This results in increased levels of anandamide, a key endocannabinoid involved in various physiological processes such as pain sensation, mood, and memory.

Pharmacokinetics

It is known that the compound has a potent inhibitory effect on faah, leading to increased anandamide levels in the brain .

Result of Action

The result of LY2183240 2’-isomer’s action is the production of both analgesic and anxiolytic effects in animal models . This is due to the increased levels of anandamide in the brain, which plays a crucial role in these physiological responses .

Action Environment

It is worth noting that the compound has been detected in herbal blend products as designer drugs , suggesting that its stability and efficacy may be influenced by the conditions of these products.

属性

IUPAC Name |

N,N-dimethyl-5-[(4-phenylphenyl)methyl]tetrazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c1-21(2)17(23)22-19-16(18-20-22)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVLSXPOMAONNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1N=C(N=N1)CC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801043023 | |

| Record name | 5-([1,1'-Biphenyl]-4-ylmethyl)-N,N-dimethyl-2H-tetrazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Tetrazole-2-carboxamide, 5-([1,1'-biphenyl]-4-ylmethyl)-N,N-dimethyl- | |

CAS RN |

1010096-65-7 | |

| Record name | LY-2183240 2'-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010096657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-([1,1'-Biphenyl]-4-ylmethyl)-N,N-dimethyl-2H-tetrazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-2183240 2'-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TVW7VFN92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

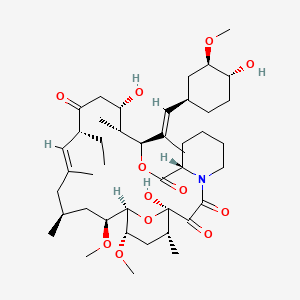

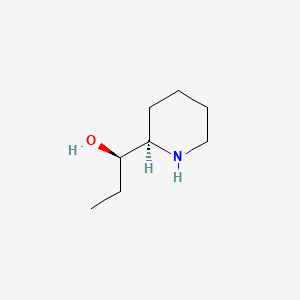

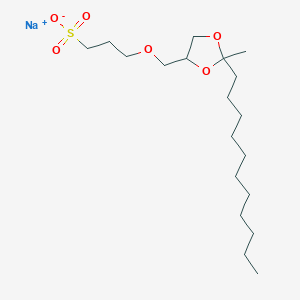

![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665275.png)